molecular formula C12H16N4O2 B4435444 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole

5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole

Cat. No.: B4435444
M. Wt: 248.28 g/mol
InChI Key: DQNKVKIPHFGBPH-UHFFFAOYSA-N
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Description

5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Properties

IUPAC Name

5-(3-ethoxy-4-methoxyphenyl)-2-ethyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-16-14-12(13-15-16)9-6-7-10(17-3)11(8-9)18-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNKVKIPHFGBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-ethoxy-4-methoxybenzaldehyde.

    Formation of Hydrazone: The aldehyde is then reacted with hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
  • 1-(3-ethoxy-4-methoxyphenyl)-2-(methylthio)ethanone

Uniqueness

5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the tetrazole ring can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole
Reactant of Route 2
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5-(3-ethoxy-4-methoxyphenyl)-2-ethyl-2H-tetrazole

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